8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Overview
Description
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO and its molecular weight is 220.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Serotonin-3 Receptor Antagonism
Research has highlighted the synthesis and evaluation of benzoxazine derivatives, including those related to 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, for their potent antagonistic activities against serotonin-3 (5-HT3) receptors. For instance, derivatives have been synthesized for improved binding affinity and antagonistic activity, showing promising results in pharmacological assessments, such as protection against cisplatin-induced emesis in animal models (Kawakita et al., 1992).
Structural and Synthetic Studies
The structural modification and synthesis of benzoxazine derivatives have been extensively studied to explore their chemical properties and potential applications. For example, the design and synthesis of benzoxazine derivatives as serotonin-3 receptor antagonists have led to compounds with significant pharmacological potential (Kuroita et al., 1996). Additionally, the crystal structure analysis of such compounds provides insight into their molecular configurations, which is crucial for understanding their activity and developing new materials (Gao et al., 2015).
Antibacterial Activity
The synthesis and evaluation of 1,4-benzoxazine analogues have shown that certain derivatives exhibit antibacterial activity against various strains, underscoring the potential of these compounds in developing new antimicrobial agents (Kadian et al., 2012).
Advanced Materials Research
Research into benzoxazines has extended into materials science, where the effects of structural elements on thermal behavior and resin properties are investigated. This includes the study of multifunctional benzoxazines for use in advanced composites, highlighting the versatility and importance of these compounds in developing high-performance materials (Muraoka et al., 2022).
Properties
IUPAC Name |
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-6-5-11-8-4-2-3-7(10)9(8)12-6;/h2-4,6,11H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKIWRZAIGXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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